molecular formula C10H6Cl2N2O2 B15059755 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B15059755
M. Wt: 257.07 g/mol
InChI Key: IOKKYTADNJIKOB-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with chlorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. Subsequent chlorination and carboxylation steps lead to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various substituted pyrazoles.

Scientific Research Applications

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
  • 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

5-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-1-3-7(4-2-6)14-9(12)5-8(13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

IOKKYTADNJIKOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=N2)C(=O)O)Cl)Cl

Origin of Product

United States

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